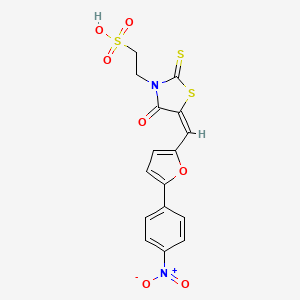![molecular formula C25H17ClN4O5 B2973415 5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894932-96-8](/img/no-structure.png)
5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds, such as 1,3,4-oxadiazole derivatives, has been reported in the literature . These compounds were designed and synthesized using the forced swimming test (FST) model to test the antidepressant activity of the target compound in vivo .Applications De Recherche Scientifique
Antitumor Activity
One of the significant applications of compounds related to 5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is in antitumor research. Studies have shown that similar compounds, particularly those containing the 1,2,4-oxadiazole ring, exhibit potent antitumor properties. For instance, Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, which were tested for antitumor activity. One of the compounds exhibited a mean IC50 value of approximately 9.4 µM, indicating significant potency against tumor cells (Maftei et al., 2013).
Antimicrobial Activity
Another important application is in the field of antimicrobial research. Compounds similar to the one have been synthesized and tested for their antibacterial and antifungal activities. For example, Gupta et al. (2008) synthesized 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styrylquinazoline-4(3H)-ones and found them to exhibit notable antibacterial and antifungal properties, which were compared against existing compounds (Gupta et al., 2008).
Synthesis and Characterization
The synthesis and characterization of such compounds also hold significant importance in scientific research. Studies involving the synthesis of new heterocyclic quinones from related structures have been conducted to understand their chemical properties and potential applications. Yanni (1991) interacted 6-chloroquinoline-5,8-dione hydrochloride with amides and/or thioamides, yielding various quinoline diones with bactericidal activities (Yanni, 1991).
Molecular Structure and Docking Studies
Research into the molecular structure and docking studies of similar compounds has provided insights into their potential interactions with biological targets. Wu et al. (2022) synthesized a related compound and explored its structural properties using spectroscopy and X-ray crystallography. Molecular docking suggested a favorable interaction between the compound and SHP2 protein, indicating potential therapeutic applications (Wu et al., 2022).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione' involves the synthesis of the oxadiazole and quinazoline rings separately, followed by their coupling to form the final product.", "Starting Materials": [ "3-chlorobenzyl chloride", "sodium azide", "phenylhydrazine", "2,3-dichloroquinoxaline", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "4-hydroxybenzaldehyde", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol", "triethylamine", "dimethylformamide", "chloroform", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid by reacting phenylhydrazine with 2,3-dichloroquinoxaline in the presence of sulfuric acid and ethanol.", "Step 2: Conversion of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to its methyl ester by reacting with methanol and sulfuric acid.", "Step 3: Synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid methyl ester by reacting with sodium azide in the presence of triethylamine and dimethylformamide.", "Step 4: Synthesis of 5-(3-chlorobenzyl)-7-hydroxy[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione by reacting 4-hydroxybenzaldehyde with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of acetic anhydride and sodium acetate.", "Step 5: Synthesis of 5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione by reacting 5-(3-chlorobenzyl)-7-hydroxy[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid methyl ester in the presence of triethylamine and chloroform.", "Step 6: Purification of the final product by recrystallization from a mixture of methanol and diethyl ether." ] } | |
Numéro CAS |
894932-96-8 |
Formule moléculaire |
C25H17ClN4O5 |
Poids moléculaire |
488.88 |
Nom IUPAC |
5-[(3-chlorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C25H17ClN4O5/c26-17-8-4-5-15(9-17)12-29-19-11-21-20(33-14-34-21)10-18(19)24(31)30(25(29)32)13-22-27-23(28-35-22)16-6-2-1-3-7-16/h1-11H,12-14H2 |
Clé InChI |
SWPUKTJXTSUTAM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)Cl)CC5=NC(=NO5)C6=CC=CC=C6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2973332.png)
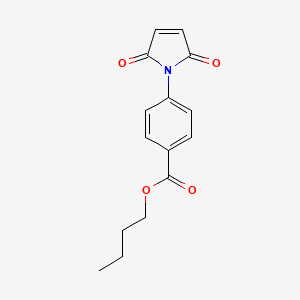
![Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride](/img/structure/B2973336.png)
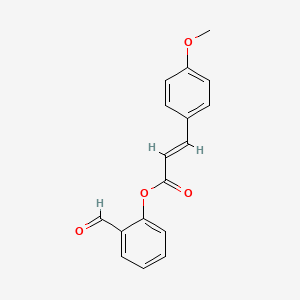
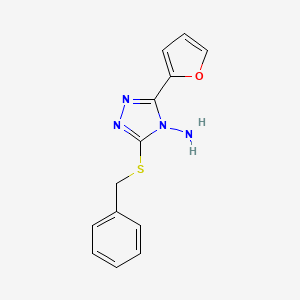

![6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2973345.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2973346.png)
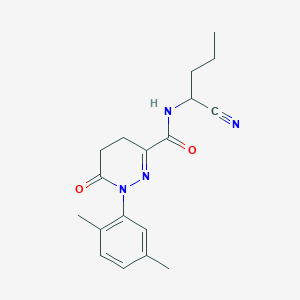
![3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2973348.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2973349.png)
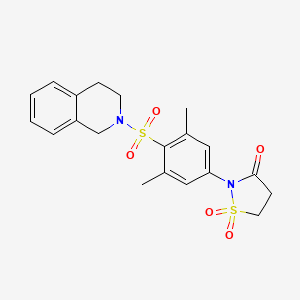
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride](/img/structure/B2973352.png)
